3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazole compounds have been found to interact with various targets, including estrogen receptors and alcohol dehydrogenase .
Mode of action
The exact mode of action can vary depending on the specific pyrazole compound and its target. For example, some pyrazole compounds can inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical pathways
Pyrazole compounds can affect various biochemical pathways depending on their targets. For instance, if a pyrazole compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or alter that pathway .
Result of action
The molecular and cellular effects of pyrazole compounds can be diverse, depending on their specific targets and modes of action. Some pyrazole compounds have shown promising antimicrobial, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of CDK2 activity, thereby affecting cell cycle progression. Additionally, this compound has been observed to bind to other biomolecules, such as DNA and RNA, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression levels of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 activity by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can induce DNA damage by forming adducts with DNA, leading to the activation of DNA damage response pathways and subsequent cell cycle arrest or apoptosis. The compound also modulates the activity of various signaling molecules, such as kinases and phosphatases, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours . Over time, it undergoes degradation, resulting in the formation of various metabolites. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies. In vivo studies have demonstrated that prolonged administration of this compound leads to significant changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily affects cell cycle regulation and apoptosis . At higher doses, it can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells via specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA, influencing their stability and function . Additionally, it can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it modulates the activity of various signaling molecules and enzymes. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments or organelles.
Biological Activity
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure combines a pyrazole ring with a tetrahydropyran moiety, contributing to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 200.66 g/mol
- pKb : Approximately 11.5 (indicating weak basicity) .
Research indicates that this compound interacts with various biological targets:
- Cyclin-Dependent Kinase 2 (CDK2) :
- This compound has been shown to inhibit CDK2 activity, which plays a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cell lines .
- Enzyme Inhibition :
- Similar pyrazole derivatives have demonstrated the ability to inhibit succinate dehydrogenase (SDH) in fungi, affecting the tricarboxylic acid cycle and leading to pathogen death .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
-
Anticancer Activity :
- In vitro studies have reported that this compound induces apoptosis in various cancer cell lines by targeting CDK2 .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound's potential as an anti-inflammatory agent is supported by its structural similarities to other pyrazole derivatives known for such activities .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related pyrazoles:
-
Cell Proliferation Studies :
- A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in human cancer cell lines .
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | Pyrazole ring with chloromethyl group | Exhibits different biological activities |
5-(Chloromethyl)-1H-pyrazole | Chloromethyl substitution on the pyrazole ring | Potentially different pharmacological profiles |
3-Ethyl-1H-pyrazole | Ethyl group on the pyrazole ring | Focused more on neuroactive properties |
The unique combination of structural features in this compound contributes to its distinct biological activity and therapeutic potential compared to its analogs .
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGXXJOCKNWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.